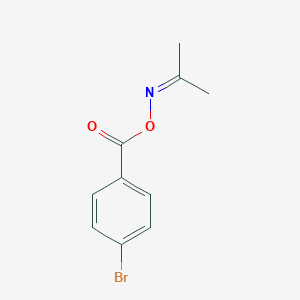

acetone O-(4-bromobenzoyl)oxime

CAS No.:

Cat. No.: VC1293586

Molecular Formula: C10H10BrNO2

Molecular Weight: 256.1g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10BrNO2 |

|---|---|

| Molecular Weight | 256.1g/mol |

| IUPAC Name | (propan-2-ylideneamino) 4-bromobenzoate |

| Standard InChI | InChI=1S/C10H10BrNO2/c1-7(2)12-14-10(13)8-3-5-9(11)6-4-8/h3-6H,1-2H3 |

| Standard InChI Key | YLCLFDGVYUAQJW-UHFFFAOYSA-N |

| SMILES | CC(=NOC(=O)C1=CC=C(C=C1)Br)C |

| Canonical SMILES | CC(=NOC(=O)C1=CC=C(C=C1)Br)C |

Introduction

Structural Characteristics and Chemical Properties

Acetone O-(4-bromobenzoyl)oxime is derived from acetone oxime, which itself is "the simplest example of a ketoxime" with the formula (CH₃)₂CNOH . The compound features a modified oxime structure where the hydroxyl hydrogen of acetone oxime has been replaced by a 4-bromobenzoyl group, creating an oxime ester. This esterification significantly alters the physicochemical properties of the parent acetone oxime.

Molecular Structure

The molecular structure of acetone O-(4-bromobenzoyl)oxime includes several key functional groups:

-

An oxime moiety (C=N-O) derived from acetone

-

A 4-bromobenzoyl group attached to the oxime oxygen

-

A bromine atom at the para position of the benzoyl ring

The presence of the bromine atom at the para position of the benzoyl group contributes significantly to the compound's chemical reactivity and potential biological interactions. This halogen substituent alters the electron density distribution within the molecule, affecting its polarity and reactivity profiles.

Isomerism

Like other oximes, acetone O-(4-bromobenzoyl)oxime can exist in two isomeric forms - E and Z configurations - depending on the spatial arrangement around the C=N bond. This stereochemistry has important implications for its biological activity, as observed with similar oxime esters where the E-isomer often exhibits significantly different activity compared to the Z-isomer .

Physical Properties

The physical properties of acetone O-(4-bromobenzoyl)oxime can be inferred from related oxime esters:

| Property | Characteristic |

|---|---|

| Physical State | Typically crystalline solid |

| Color | White to off-white |

| Solubility | Likely soluble in organic solvents (chloroform, dichloromethane) |

| Stability | Relatively stable under normal conditions |

| Spectral Features | IR absorption bands at ~1760 cm⁻¹ (C=O), ~1500 cm⁻¹ (C=N) |

Synthesis Methodologies

The synthesis of acetone O-(4-bromobenzoyl)oxime typically follows a two-step process involving first the formation of acetone oxime followed by esterification with 4-bromobenzoyl chloride.

Preparation of Acetone Oxime

The first step involves the preparation of acetone oxime from acetone and hydroxylamine:

"Acetone oxime is synthesized by the condensation of acetone and hydroxylamine in the presence of HCl:

(CH₃)₂CO + H₂NOH → (CH₃)₂CNOH + H₂O"

This reaction represents a classic condensation between a ketone and hydroxylamine, resulting in the formation of a ketoxime with the elimination of water.

Esterification Process

The second step involves the esterification of acetone oxime with 4-bromobenzoyl chloride. Based on similar oxime ester syntheses, this reaction typically proceeds as follows:

"The (Z)- and (E)-verbenone oxime esters were synthesized by O-acylation reactions of the corresponding oximes with acyl chlorides"

Drawing from established procedures for similar compounds, the synthesis likely involves:

-

Dissolving acetone oxime in a suitable solvent (dichloromethane)

-

Adding 4-bromobenzoyl chloride dropwise at controlled temperature

-

Using a base (triethylamine) to neutralize HCl formed during the reaction

-

Purification through techniques such as column chromatography

Purification and Characterization

The purification process for oxime esters typically involves:

| Purification Step | Technique |

|---|---|

| Initial Separation | Solvent washing/extraction |

| Chromatography | Silica gel column chromatography |

| Crystallization | Recrystallization from suitable solvents |

| Purity Confirmation | TLC, HPLC analysis |

Characterization of the final product would employ spectroscopic techniques similar to those used for related oxime esters:

"In the IR spectra, the weak absorption bands at about 3045 cm⁻¹ were attributed to the stretching vibrations of the unsaturated C-H... The absorption bands at about 1760 cm⁻¹ were due to the vibrations of the carbonyl group C=O"

Spectroscopic Identification

Infrared Spectroscopy

For acetone O-(4-bromobenzoyl)oxime, the expected characteristic IR bands would include:

| Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|

| C=O (ester) | ~1760 |

| C=N (oxime) | ~1500-1600 |

| C-Br | ~700-800 |

| Aromatic C-H | ~3000-3100 |

| Aliphatic C-H | ~2900-3000 |

Nuclear Magnetic Resonance

Based on the spectroscopic data of similar oxime esters, the ¹H-NMR spectrum would likely show:

-

Methyl protons of the acetone moiety (~2.0-2.5 ppm)

-

Aromatic protons of the 4-bromobenzoyl group (~7.0-8.0 ppm)

-

Distinct patterns for E and Z isomers

"In the ¹H-NMR spectra of the E-isomers, the olefinic protons of verbenone scaffold showed signals at about 6.00 ppm, but the Z-isomers showed at about 6.50 ppm"

While this specific data relates to verbenone oximes, similar isomeric differences would be expected for acetone O-(4-bromobenzoyl)oxime.

Biological Activity and Applications

Structure-Activity Relationships

The biological activity of oxime esters is significantly influenced by their structural features:

"(E)-4n (R = β-pyridyl) exhibited excellent antifungal activity with growth inhibition percentages of 92.2%, 80.0% and 76.3% against Alternaria solani, Physalospora piricola, and Cercospora arachidicola at 50 μg/mL, showing comparable or better antifungal activity than the commercial fungicide chlorothalonil... and 1.7−5.5-fold more growth inhibition than its stereoisomer (Z)-4n"

This demonstrates the critical importance of stereochemistry in determining biological efficacy, suggesting that similar isomeric differences might exist for acetone O-(4-bromobenzoyl)oxime.

Industrial and Scientific Applications

The potential applications of acetone O-(4-bromobenzoyl)oxime extend beyond biological activities:

-

Organic Synthesis: Likely serves as an intermediate in synthetic pathways

-

Coordination Chemistry: The oxime functional group enables metal complexation

-

Analytical Chemistry: Potential use in detection and analysis of specific compounds

-

Agricultural Chemistry: Possible development as crop protection agent

Comparative Analysis with Related Compounds

Comparison with Parent Compound

Acetone O-(4-bromobenzoyl)oxime differs from its parent compound, acetone oxime, in several key aspects:

Comparison with Other Oxime Esters

The structure of acetone O-(4-bromobenzoyl)oxime can be compared with other oxime esters to understand potential structure-activity relationships:

| Compound | Key Structural Difference | Potential Impact |

|---|---|---|

| Acetophenone oxime benzoate | Phenyl group instead of methyl groups | Different electronic/steric properties |

| Acetone O-(4-chlorobenzoyl)oxime | Chlorine instead of bromine | Altered lipophilicity and bioactivity |

| Verbenone oxime esters | Complex bicyclic skeleton | Different spatial arrangement and specificity |

Future Research Directions

Research on acetone O-(4-bromobenzoyl)oxime could profitably explore several areas:

Synthetic Optimization

Developing more efficient synthetic routes could enhance accessibility for further studies:

-

Green chemistry approaches to reduce environmental impact

-

One-pot synthesis methods to improve yield and purity

-

Stereoselective methods to control E/Z ratio

Biological Evaluation

Comprehensive screening for biological activities could reveal valuable applications:

-

Systematic testing against pathogenic fungi, bacteria, and plant pathogens

-

Structure-activity relationship studies with various structural analogs

-

Mechanism of action investigations for any identified activities

Material Science Applications

The unique structure suggests potential applications in materials science:

-

Investigation as components in specialized polymers

-

Exploration as ligands in metal-organic frameworks

-

Study as potential surface-active agents or coatings

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume